molecular formula C10H7N3O B11906510 Imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 60045-53-6

Imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B11906510
CAS No.: 60045-53-6
M. Wt: 185.18 g/mol
InChI Key: DYLVKCNEVBQKLJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization under acidic or basic conditions. Another approach involves the use of 2-aminobenzonitrile and isocyanates, which undergo cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of reduced imidazoquinazoline derivatives.

    Substitution: Formation of substituted imidazoquinazoline derivatives with various functional groups.

Scientific Research Applications

Imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

    Imidazo[1,2-a]quinazoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.

    Imidazo[1,2-b]quinazoline: Another structural isomer with different nitrogen atom positioning.

    Quinazolin-4(3H)-one: Lacks the imidazole ring but retains the quinazoline core.

Uniqueness: Imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific ring fusion and nitrogen atom positioning, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages over similar compounds in terms of selectivity and potency.

Properties

CAS No.

60045-53-6

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C10H7N3O/c14-9-5-13-6-11-8-4-2-1-3-7(8)10(13)12-9/h1-4,6H,5H2

InChI Key

DYLVKCNEVBQKLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

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